(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid: is a boronic acid derivative featuring a pyrimidine ring substituted with a piperazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2-aminopyrimidine with suitable aldehydes or ketones.
Introduction of the Piperazinone Moiety: The piperazinone group can be introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with the pyrimidine ring.
Boronic Acid Functionalization:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazinone moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the piperazinone group, resulting in reduced forms of the compound.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation Products: Various oxidized derivatives of the piperazinone moiety.
Reduction Products: Reduced forms of the pyrimidine ring or piperazinone group.
Substitution Products: New carbon-carbon bonded compounds formed via Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry:
Catalysis: The boronic acid group makes this compound useful in catalytic processes, particularly in cross-coupling reactions.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry:
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- (5-(3-Oxopiperazin-1-yl)pyrimidin-4-yl)boronic acid
- (5-(3-Oxopiperazin-1-yl)pyrimidin-5-yl)boronic acid
Uniqueness:
- Structural Features: The specific positioning of the boronic acid group and the piperazinone moiety in (5-(3-Oxopiperazin-1-yl)pyrimidin-2-yl)boronic acid provides unique reactivity and interaction profiles compared to its analogs.
- Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it versatile in synthetic applications.
Properties
Molecular Formula |
C8H11BN4O3 |
---|---|
Molecular Weight |
222.01 g/mol |
IUPAC Name |
[5-(3-oxopiperazin-1-yl)pyrimidin-2-yl]boronic acid |
InChI |
InChI=1S/C8H11BN4O3/c14-7-5-13(2-1-10-7)6-3-11-8(9(15)16)12-4-6/h3-4,15-16H,1-2,5H2,(H,10,14) |
InChI Key |
RBLOBEGVSHSQNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC=C(C=N1)N2CCNC(=O)C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.